molecular formula C15H13BrN2O3 B6114684 2-Bromo-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide

2-Bromo-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B6114684
M. Wt: 349.18 g/mol
InChI Key: LJLGVKILJYBXBN-RQZCQDPDSA-N
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Description

2-Bromo-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide is a hydrazone derivative known for its diverse biological activities. Hydrazones are compounds formed by the reaction of hydrazides with aldehydes or ketones.

Properties

IUPAC Name

2-bromo-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-21-11-6-7-14(19)10(8-11)9-17-18-15(20)12-4-2-3-5-13(12)16/h2-9,19H,1H3,(H,18,20)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLGVKILJYBXBN-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 2-bromobenzohydrazide. The reaction is carried out in an ethanol medium, where equimolar amounts of the aldehyde and hydrazide are heated at 60-70°C for 3-5 hours . The product is then isolated by filtration and recrystallized from ethanol to obtain pure crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzohydrazides with various functional groups.

Mechanism of Action

The mechanism of action of 2-Bromo-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes like cathepsin E and neutrophil elastase. These interactions can lead to the inhibition of enzyme activity, which is crucial in its anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its ability to form stable complexes and interact with biological targets, making it a valuable compound in medicinal and coordination chemistry.

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